Tenacissoside G: A Technical Overview of its Chemical Structure and Biological Activity
Tenacissoside G: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine. This document provides a comprehensive technical overview of the chemical structure, properties, and known biological activities of Tenacissoside G, with a focus on its potential as a modulator of multidrug resistance in cancer.
Chemical Structure and Properties
Tenacissoside G is a complex glycoside with a pregnane-type steroidal aglycone. The sugar moieties are attached to the C-3 position of the steroid nucleus.
Chemical Structure:
Figure 1: Chemical structure of Tenacissoside G.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₄O₁₄ | [1][2] |
| Molecular Weight | 792.95 g/mol | [1][3] |
| Appearance | White powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| CAS Number | 191729-43-8 | [3] |
Isolation and Purification
While detailed, step-by-step protocols for the isolation of Tenacissoside G are not extensively published, the general procedure involves solvent extraction of the dried stems of Marsdenia tenacissima followed by various chromatographic techniques.
General Experimental Protocol:
-
Extraction: The dried and powdered stems of Marsdenia tenacissima are typically extracted with a solvent such as chloroform or ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity.
-
Chromatographic Separation: The fraction containing C21 steroids is further purified using a combination of chromatographic methods. These may include:
-
Silica gel column chromatography
-
Sephadex LH-20 column chromatography
-
Preparative High-Performance Liquid Chromatography (PHPLC)
-
The fractions are monitored by Thin-Layer Chromatography (TLC) to identify and isolate the pure compound. The structure of the isolated Tenacissoside G is then confirmed by spectroscopic methods.
Spectroscopic Data
Mass Spectrometry Data:
Quantitative analysis of Tenacissoside G is often performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes the key parameters for its detection.
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [4] |
| Monitored Reaction (MRM) | m/z 815.5 ⟶ 755.5 | [4] |
| Cone Voltage | 96 V | [4] |
| Collision Voltage | 26 V | [4] |
Biological Activity and Signaling Pathway
Tenacissoside G has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress P-glycoprotein (P-gp).[1][3] Specifically, it has been demonstrated to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[5]
Experimental Protocol for Assessing Paclitaxel Resistance Reversal (General Overview):
-
Cell Culture: Paclitaxel-resistant ovarian cancer cells (e.g., A2780/T) are cultured.
-
Cytotoxicity Assay (CCK-8): Cells are treated with varying concentrations of paclitaxel in the presence or absence of Tenacissoside G to determine the reversal of resistance.
-
Apoptosis Assays: Apoptosis is assessed using methods such as Hoechst 33342 staining and flow cytometry.
-
Migration Assay: The effect on cell migration is evaluated using a wound-healing assay.
-
Western Blot and RT-PCR: The expression levels of proteins and mRNA in the Src/PTN/P-gp signaling pathway are determined to elucidate the mechanism of action.[5]
Signaling Pathway Diagram:
The following diagram illustrates the proposed mechanism by which Tenacissoside G reverses paclitaxel resistance.
Tenacissoside G inhibits Src phosphorylation, downregulating PTN and P-gp.
Conclusion
Tenacissoside G is a promising natural product with a well-defined chemical structure and significant biological activity. Its ability to reverse multidrug resistance in cancer cells by targeting the Src/PTN/P-gp signaling pathway makes it a valuable lead compound for further investigation in drug development programs aimed at overcoming chemotherapy resistance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. [C21 steroids from the stems of Marsdenia tenacissima] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
